2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide
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Overview
Description
2-[4-(5-Oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide is a complex organic compound featuring a pyrrolidine ring, a benzenesulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Benzenesulfonamide Group: This step involves sulfonation reactions where a sulfonamide group is introduced to the benzene ring.
Formation of the Benzamide Moiety: The benzamide group is typically formed through amidation reactions involving benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(5-Oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(5-oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Benzenesulfonamide Derivatives: Compounds such as sulfanilamide and its derivatives.
Benzamide Derivatives: Compounds like N-phenylbenzamide and its analogs.
Uniqueness
2-[4-(5-oxopyrrolidin-3-yl)benzenesulfonamido]-N-(2-phenylethyl)benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N3O4S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonylamino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C25H25N3O4S/c29-24-16-20(17-27-24)19-10-12-21(13-11-19)33(31,32)28-23-9-5-4-8-22(23)25(30)26-15-14-18-6-2-1-3-7-18/h1-13,20,28H,14-17H2,(H,26,30)(H,27,29) |
InChI Key |
NFQPLZHSLQAOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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